

FGA145: A Technical Guide to its Synthesis and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

FGA145 is a peptidyl nitroalkene that has emerged as a potent dual inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro) and human cathepsin L. This technical guide provides a comprehensive overview of the synthesis pathway and methodology for **FGA145**, based on published research. Detailed experimental protocols for the key synthetic steps are provided, along with a summary of relevant quantitative data. Furthermore, this guide illustrates the signaling pathways associated with the therapeutic targets of **FGA145**, offering a deeper understanding of its mechanism of action.

Introduction

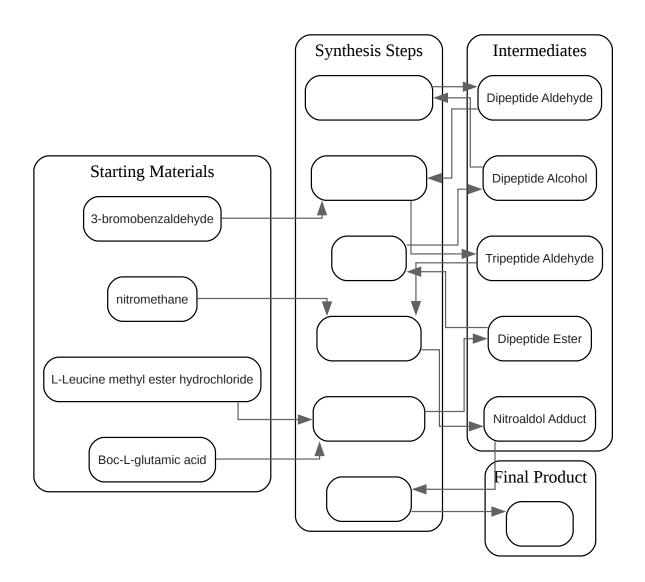
The COVID-19 pandemic spurred intensive research into antiviral therapies, with the SARS-CoV-2 main protease (Mpro) being a prime target due to its essential role in viral replication.[1] **FGA145**, a peptidyl nitroalkene, has demonstrated significant inhibitory activity against Mpro.[2] Notably, **FGA145** also inhibits human cathepsin L, a host protease involved in the entry of various viruses, including coronaviruses, into host cells.[3][4][5] This dual-inhibitory action makes **FGA145** a compelling candidate for further investigation as a potential antiviral agent. This document serves as a technical resource, consolidating the available information on the synthesis and mechanistic pathways of **FGA145**.



FGA145 Synthesis Pathway

The synthesis of **FGA145** is a multi-step process starting from commercially available reagents. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each key transformation.

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of **FGA145**.



Experimental Protocols

The following protocols are adapted from the supplementary information of Medrano et al., 2024.

Synthesis of Intermediate 1 (Dipeptide Ester)

- Reaction: To a solution of Boc-L-glutamic acid γ-methyl ester (1.0 eq) in dichloromethane (DCM), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) are added at 0 °C. The mixture is stirred for 30 minutes. Then, L-Leucine methyl ester hydrochloride (1.0 eq) and triethylamine (TEA) (1.2 eq) are added.
- Conditions: The reaction is stirred at room temperature overnight.
- Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea
 precipitate. The filtrate is washed successively with 1 M HCl, saturated NaHCO3 solution,
 and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated
 under reduced pressure. The crude product is purified by column chromatography on silica
 gel.

Synthesis of Intermediate 2 (Dipeptide Alcohol)

- Reaction: The dipeptide ester (Intermediate 1) (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium borohydride (LiBH4) (2.0 eq) is added portion-wise at 0 °C.
- Conditions: The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 4 hours.
- Work-up and Purification: The reaction is quenched by the slow addition of 1 M HCl at 0 °C.
 The mixture is extracted with ethyl acetate. The combined organic layers are washed with
 brine, dried over anhydrous Na2SO4, filtered, and concentrated. The product is typically
 used in the next step without further purification.

Synthesis of Intermediate 3 (Dipeptide Aldehyde)

• Reaction: The dipeptide alcohol (Intermediate 2) (1.0 eq) is dissolved in DCM. Dess-Martin periodinane (1.5 eq) is added.



- Conditions: The reaction is stirred at room temperature for 2 hours.
- Work-up and Purification: The reaction is quenched with a saturated solution of Na2S2O3.
 The mixture is extracted with DCM. The combined organic layers are washed with saturated NaHCO3 solution and brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude aldehyde is used immediately in the next step.

Synthesis of Intermediate 4 (Tripeptide Aldehyde)

- Reaction: The Boc protecting group of the dipeptide aldehyde (Intermediate 3) is removed using trifluoroacetic acid (TFA) in DCM. The resulting amine is then coupled with 3-bromobenzoic acid (1.1 eq) using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in dimethylformamide (DMF).
- Conditions: The coupling reaction is stirred at room temperature overnight.
- Work-up and Purification: The reaction mixture is diluted with ethyl acetate and washed with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash chromatography.

Synthesis of Intermediate 5 (Nitroaldol Adduct)

- Reaction: To a solution of the tripeptide aldehyde (Intermediate 4) (1.0 eq) and nitromethane
 (5.0 eq) in THF, tetrabutylammonium fluoride (TBAF) (0.2 eq) is added at 0 °C.
- Conditions: The reaction is stirred at 0 °C for 4 hours.
- Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The product is purified by column chromatography.

Synthesis of FGA145

Reaction: The nitroaldol adduct (Intermediate 5) (1.0 eq) is dissolved in DCM. Acetic
anhydride (2.0 eq) and TEA (3.0 eq) are added, followed by a catalytic amount of 4dimethylaminopyridine (DMAP).



- Conditions: The reaction is stirred at room temperature for 12 hours.
- Work-up and Purification: The reaction mixture is diluted with DCM and washed with 1 M
 HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over Na2SO4, filtered,
 and concentrated. The final product, FGA145, is purified by preparative high-performance
 liquid chromatography (HPLC).

Quantitative Data Summary

The following table summarizes the reported quantitative data for the synthesis and activity of **FGA145**.

Parameter	Value	Reference
Synthesis		
Overall Yield	Not explicitly reported	Medrano et al., 2024
Purity (post-HPLC)	>95%	Medrano et al., 2024
Biological Activity		
Mpro Inhibition (IC50)	5.2 μM	Medrano et al., 2024
Cathepsin L Inhibition (IC50)	0.8 μΜ	Medrano et al., 2024
Antiviral Activity (EC50)	11.7 μM (Huh-7-ACE2 cells)	Medrano et al., 2024
Cytotoxicity (CC50)	>100 μM (Huh-7-ACE2 cells)	Medrano et al., 2024

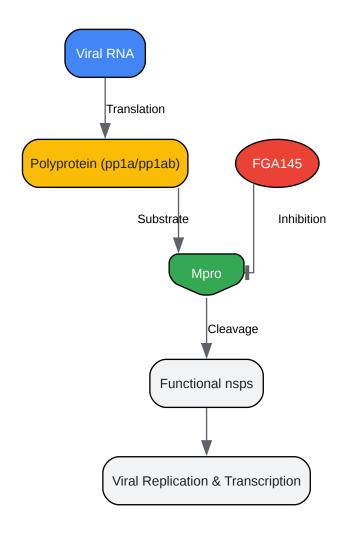
Signaling Pathway and Mechanism of Action

FGA145 exerts its antiviral effects by targeting two key proteases: the viral Mpro and the host's cathepsin L.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 Mpro is a cysteine protease crucial for cleaving the viral polyproteins into functional non-structural proteins (nsps), which are essential for viral replication and transcription. Inhibition of Mpro directly halts the viral life cycle.[1]





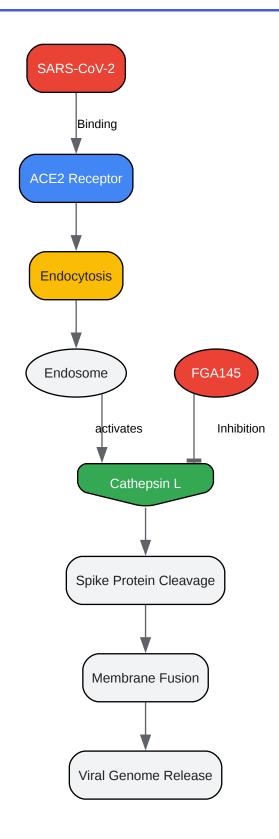
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Caption: Inhibition of SARS-CoV-2 Mpro by FGA145.

Inhibition of Cathepsin L

Cathepsin L is a lysosomal cysteine protease that plays a role in the entry of several viruses, including SARS-CoV-2, into host cells.[3][4] For SARS-CoV-2, after the virus binds to the ACE2 receptor and is endocytosed, cathepsin L can cleave the viral spike (S) protein, which is a necessary step for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm.[6] By inhibiting cathepsin L, **FGA145** can block this critical entry pathway.





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Caption: Inhibition of viral entry by **FGA145** via cathepsin L.



Conclusion

FGA145 represents a promising antiviral candidate with a dual mechanism of action targeting both a key viral enzyme and a host factor crucial for viral entry. The synthetic pathway, while multi-stepped, utilizes established chemical transformations. The provided experimental protocols and quantitative data offer a valuable resource for researchers in the fields of medicinal chemistry and virology who are interested in the further development and evaluation of FGA145 and related compounds. The elucidation of its inhibitory effects on both Mpro and cathepsin L provides a strong rationale for its potential as a broad-spectrum antiviral agent. Further studies are warranted to optimize its pharmacokinetic properties and evaluate its efficacy in in vivo models.

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